![molecular formula C10H17N3S B1479660 2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine CAS No. 2092100-35-9](/img/structure/B1479660.png)
2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Overview
Description
2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine (also known as 2-Et-THP-Pz-E) is a novel and versatile compound with many potential applications in the field of synthetic organic chemistry. It is a cyclic amine containing both a pyrazole and a thiophene ring, and has been used in the synthesis of various organic compounds, such as peptides and polymers. 2-Et-THP-Pz-E has also been used in the synthesis of pharmaceuticals, as well as in the development of new materials such as nanomaterials and polymers.
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of pyrazole-containing compounds has been extensively studied due to their potential application in medicinal chemistry and material science. For instance, compounds related to the pyrazole moiety have been synthesized through reactions involving amines, highlighting the versatility and reactivity of pyrazole derivatives in forming various structurally complex and potentially bioactive molecules (Stanovnik et al., 2005). Similarly, the synthesis of new chelating agents incorporating the pyrazole moiety demonstrates the compound's potential in coordination chemistry and its application in creating new materials or catalysts (Driessen, 2010).
Catalysis and Material Science
Pyrazolylamine ligands have been applied in the field of catalysis, demonstrating the importance of pyrazole derivatives in developing new catalytic systems. For instance, pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes have been shown to catalyze the oligomerization and polymerization of ethylene, indicating their utility in polymer science (Obuah et al., 2014). This research opens avenues for using related compounds in creating new polymers or enhancing existing polymerization processes.
Potential Biological Applications
While the focus is on excluding direct drug use and dosage or side effects, the synthesis and characterization of pyrazole derivatives have laid the groundwork for identifying pharmacophore sites with potential antitumor, antifungal, and antibacterial activities. Studies have identified pyrazole derivatives with significant biological activities, suggesting that similar compounds, including the one , could be explored for their biological efficacy (Titi et al., 2020).
properties
IUPAC Name |
2-(2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-13-10(3-5-11)8-7-14-6-4-9(8)12-13/h2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXYQRPEFMNZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CSCCC2=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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